![molecular formula C15H15N3O4 B2399421 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide CAS No. 478262-46-3](/img/structure/B2399421.png)
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide, also known as M2PN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. M2PN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.
作用機序
The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been found to induce DNA damage, inhibit cell cycle progression, and activate certain apoptotic pathways. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in lab experiments is its relatively simple synthesis method, which allows for easy scaling up of production. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have low toxicity, making it a safer alternative to other compounds that are used in scientific research. However, one of the limitations of using 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide research. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, further research is needed to explore the potential side effects and toxicity of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in humans, which could help to determine its safety for clinical use.
In conclusion, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its simple synthesis method, low toxicity, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Further research is needed to explore its full potential and determine its safety for clinical use.
合成法
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide can be synthesized by reacting 4-methoxy-2-nitrobenzaldehyde with nicotinamide in the presence of sodium borohydride. The resulting compound is then reacted with hydroxylamine hydrochloride to form 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide. The synthesis method is relatively straightforward and can be easily scaled up for larger production.
科学的研究の応用
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-9-16-15(22-11-6-4-3-5-7-11)13(12)14(19)17-10-18-21-2/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAWDDXAZUIQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)
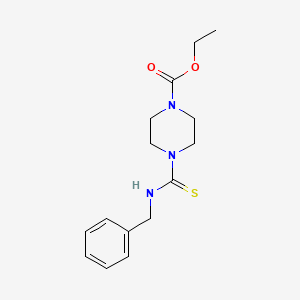
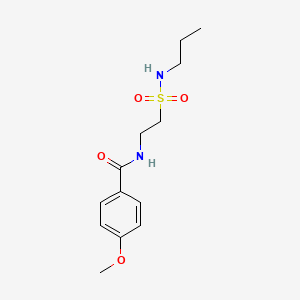
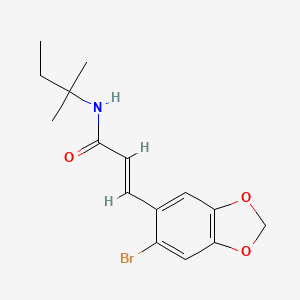
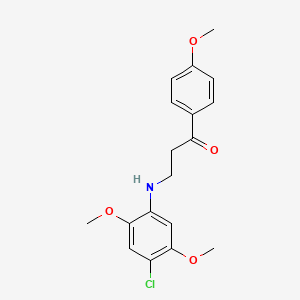
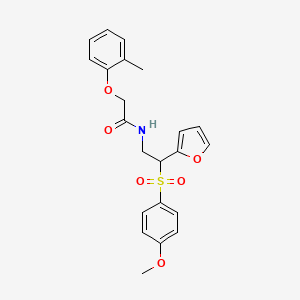
![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2399353.png)
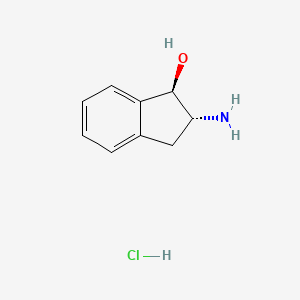
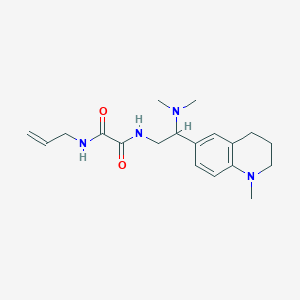
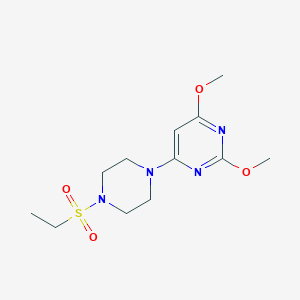
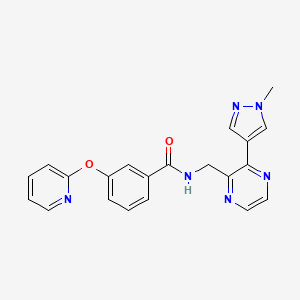
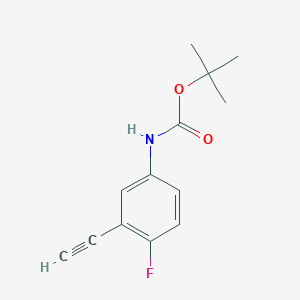
![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)